molecular formula C14H15NO3 B052071 7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione CAS No. 120666-79-7

7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione

Cat. No. B052071
M. Wt: 245.27 g/mol
InChI Key: JHTPNSZLWPWZLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione, commonly known as tropane, is a bicyclic organic compound with a nitrogen atom and an oxygen atom in its structure. It is a crucial intermediate in the synthesis of various pharmaceuticals and natural products, such as cocaine and atropine. The unique structure of tropane makes it a potent molecule for scientific research applications, including medicinal chemistry, pharmacology, and neuroscience.

Mechanism Of Action

The mechanism of action of tropane derivatives involves the inhibition of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that plays a critical role in cognitive function, memory, and muscle control. By increasing the levels of acetylcholine, tropane derivatives can improve cognitive function and memory and reduce muscle spasms and tremors.

Biochemical And Physiological Effects

Tropane derivatives have been shown to have a range of biochemical and physiological effects, including the inhibition of acetylcholinesterase, the increase in the levels of acetylcholine in the brain, the improvement of cognitive function and memory, and the reduction of muscle spasms and tremors. Tropane derivatives have also been shown to have anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

The advantages of using tropane derivatives in scientific research include their potent inhibitory activity against acetylcholinesterase, their ability to increase the levels of acetylcholine in the brain, and their potential therapeutic applications in the treatment of neurological disorders. However, the synthesis of tropane derivatives can be a complex and time-consuming process, and the purification of tropane derivatives can be challenging due to their high reactivity and sensitivity to air and moisture.

Future Directions

There are several potential future directions for the research and development of tropane derivatives. One area of focus is the development of tropane derivatives with improved potency and selectivity for acetylcholinesterase inhibition. Another area of focus is the investigation of the potential therapeutic applications of tropane derivatives in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, the development of tropane derivatives with improved pharmacokinetic properties, such as increased brain penetration and reduced toxicity, could have significant implications for the treatment of neurological disorders.

Synthesis Methods

The synthesis of tropane involves the reaction of tropinone with a phenylhydrazine derivative in the presence of a reducing agent. The reaction mechanism involves the formation of an intermediate hydrazone, which undergoes cyclization to form the bicyclic tropane structure. The synthesis of tropane is a complex process that requires careful control of reaction conditions and purification steps to achieve high yields and purity.

Scientific Research Applications

Tropane has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Tropane derivatives have been developed as potent inhibitors of acetylcholinesterase, an enzyme that plays a critical role in the breakdown of acetylcholine in the brain. By inhibiting acetylcholinesterase, tropane derivatives can increase the levels of acetylcholine in the brain, which can improve cognitive function and memory.

properties

IUPAC Name

7-phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c16-12-14(11-7-3-1-4-8-11)9-5-2-6-10-15(12)13(17)18-14/h1,3-4,7-8H,2,5-6,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTPNSZLWPWZLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C(=O)N(CC1)C(=O)O2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30923511
Record name 7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30923511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione

CAS RN

120666-79-7
Record name 7-Phenyl-9,10-dioxo-1-aza-8-oxabicyclo(5.2.1)decane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120666797
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Phenyl-8-oxa-1-azabicyclo[5.2.1]decane-9,10-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30923511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.